(-)-Bornyl acetate
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Overview
Description
(-)-Bornyl acetate is a naturally occurring organic compound classified as an ester. It is derived from borneol and acetic acid. This compound is known for its pleasant, pine-like aroma and is commonly found in essential oils of various plants, including rosemary, pine, and camphor. This compound is widely used in the fragrance and flavor industries due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (-)-Bornyl acetate can be synthesized through the esterification of borneol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows: [ \text{Borneol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the following steps:
Mixing: Borneol and acetic acid are mixed in the presence of an acid catalyst.
Heating: The mixture is heated to promote the esterification reaction.
Separation: The resulting this compound is separated from the reaction mixture through distillation.
Purification: The crude product is purified to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Bornyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and acetic acid.
Oxidation: this compound can be oxidized to form camphor and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Borneol and acetic acid.
Oxidation: Camphor and other oxidized derivatives.
Reduction: Borneol.
Scientific Research Applications
(-)-Bornyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine for its calming and analgesic properties.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (-)-Bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of neurotransmitter receptors and ion channels. For example, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, leading to its calming and sedative effects. Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Borneol: A precursor to (-)-Bornyl acetate, known for its similar aromatic properties.
Camphor: An oxidation product of this compound, used in medicinal and aromatic applications.
Isobornyl Acetate: A structural isomer of this compound with similar fragrance properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct aroma and biological activity. Its natural occurrence in essential oils and its wide range of applications in various industries further highlight its uniqueness compared to other similar compounds.
Properties
Key on ui mechanism of action |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |
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CAS No. |
76-49-3 |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
InChI Key |
KGEKLUUHTZCSIP-RTYFJBAXSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Appearance |
Solid powder |
boiling_point |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
density |
0.978 at °C 0.981-0.985 0.979-0.984 0.981-0.987 |
flash_point |
190 °F (88 °C) /closed cup/ |
physical_description |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma Colourless solid; Sweet herbaceous odou |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Practically insoluble to insoluble in wate |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bornyl acetate; NSC 407158; NSC-407158; NSC407158 |
vapor_pressure |
0.6 [mmHg] |
Origin of Product |
United States |
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